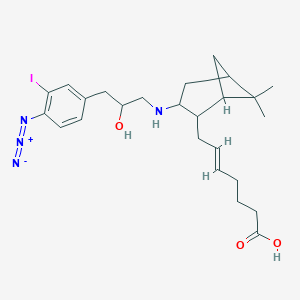![molecular formula C26H26N2O12 B053967 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid CAS No. 119623-79-9](/img/structure/B53967.png)
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid, also known as DCTPA, is a chemical compound used in scientific research. It is a derivative of pyrido[3,2-g]quinoline and is used in various biochemical and physiological studies. The purpose of
作用机制
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid works by binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. The binding of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid to metal ions is dependent on the pH of the solution and the concentration of the metal ion. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can also act as a chelator, binding to metal ions and preventing them from reacting with other molecules.
生化和生理效应
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes by chelating metal ions required for their activity. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can also affect the expression of genes involved in metal ion homeostasis. In addition, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been shown to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in lab experiments is its high selectivity for metal ions. It can be used to detect specific metal ions in complex biological samples. However, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has limitations as well. Its fluorescence intensity is affected by the pH of the solution, which can make it difficult to interpret results. In addition, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in scientific research. One direction is the development of new fluorescent probes based on 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid for the detection of other metal ions. Another direction is the use of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in the development of new drugs for the treatment of diseases related to metal ion homeostasis. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid is a chemical compound used in scientific research for the detection of metal ions, as a chelator, and as a pH indicator. Its mechanism of action involves binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can be synthesized by reacting 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3-carbaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid.
科学研究应用
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid is used in scientific research as a fluorescent probe for the detection of metal ions such as calcium, magnesium, and zinc. It is also used as a chelator for metal ions and as a pH indicator. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been used in various studies to investigate the role of metal ions in biological processes such as signal transduction, enzyme activity, and gene expression.
属性
CAS 编号 |
119623-79-9 |
|---|---|
产品名称 |
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid |
分子式 |
C26H26N2O12 |
分子量 |
558.5 g/mol |
IUPAC 名称 |
2-[[3-(2,2-dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid |
InChI |
InChI=1S/C26H26N2O12/c1-3-5-9-11(7-13(23(33)34)24(35)36)21(31)27-17-15(9)19(29)16-10(6-4-2)12(8-14(25(37)38)26(39)40)22(32)28-18(16)20(17)30/h13-14H,3-8H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChI 键 |
IUPKHISYFZSSAJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O |
规范 SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O |
同义词 |
α,α'-Dicarboxy-1,2,5,8,9,10-hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
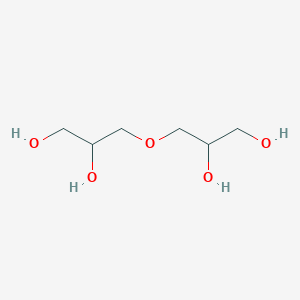
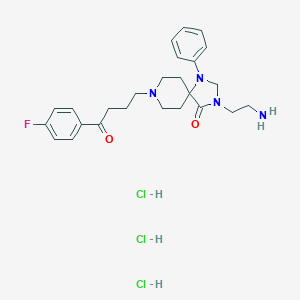
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
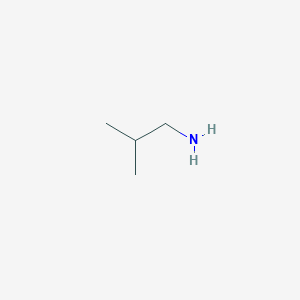
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
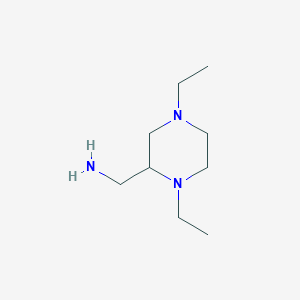
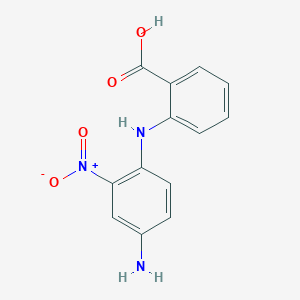
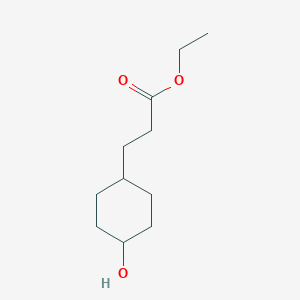
![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

